molecular formula C12H13N3O2S B2931772 4-amino-N-(4-methylpyridin-2-yl)benzenesulfonamide CAS No. 73497-99-1

4-amino-N-(4-methylpyridin-2-yl)benzenesulfonamide

Cat. No.: B2931772
CAS No.: 73497-99-1
M. Wt: 263.32
InChI Key: CXQDKXNWLFJHLJ-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 4-amino-N-(4-methylpyridin-2-yl)benzenesulfonamide involves several steps. . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as dichloromethane or toluene. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-amino-N-(4-methylpyridin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-amino-N-(4-methylpyridin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

    Medicine: Research on this compound includes its potential use in developing new pharmaceuticals.

    Industry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-amino-N-(4-methylpyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved in its action depend on the specific biological system being studied .

Comparison with Similar Compounds

4-amino-N-(4-methylpyridin-2-yl)benzenesulfonamide can be compared with other similar compounds such as:

  • 4-amino-N-(pyridin-2-yl)benzenesulfonamide
  • 4-amino-N-(3-methoxypyrazin-2-yl)benzenesulfonamide

These compounds share structural similarities but differ in their substituents, which can affect their chemical properties and biological activities. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with molecular targets .

Properties

IUPAC Name

4-amino-N-(4-methylpyridin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S/c1-9-6-7-14-12(8-9)15-18(16,17)11-4-2-10(13)3-5-11/h2-8H,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXQDKXNWLFJHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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